5-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound is notable for its intricate arrangement of functional groups and heterocycles, making it a subject of interest in various fields of chemistry.
The compound is cataloged under several databases, including PubChem and other chemical suppliers, which provide detailed information about its properties and availability for research purposes. Its CAS number is 892853-73-5, and it is often used in the study of biological processes and chemical reactions due to its structural features.
This compound falls under the classification of thiophene derivatives, which are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of chlorine and the specific heterocyclic structure contribute to its reactivity and potential biological activity.
The synthesis of 5-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide typically involves multi-step synthetic routes that may include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity.
The molecular formula for this compound is , with a molecular weight of 357.34 g/mol. The structure can be represented using various notations:
InChI=1S/C16H11N3O5S/c20-15(9-1-3-10(4-2-9)19(21)22)18-16-17-11-7-12-13(8-14(11)25-16)24-6-5-23-12/h1-4,7-8H,5-6H2,(H,17,18,20)
This indicates the presence of multiple functional groups including a thiophene ring, dioxane moiety, and an amide group.
The compound's structural data can be further analyzed using computational chemistry methods to predict properties such as stability and reactivity based on its electronic configuration.
The chemical reactivity of 5-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-y}thiophene-2-carboxamide can be explored through various reactions:
These reactions are essential for developing new compounds with enhanced functionalities.
The mechanism of action for this compound is largely dependent on its interactions at the molecular level with biological targets or during chemical transformations:
Data from pharmacological studies could provide insights into its efficacy and potential therapeutic applications.
The physical properties of 5-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-y}thiophene-2-carboxamide include:
Chemical properties that are relevant include:
This compound has potential applications in several scientific domains:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5